molecular formula C11H11FO3 B7865500 Methyl 4-(3-fluorophenyl)-4-oxobutanoate CAS No. 69797-47-3

Methyl 4-(3-fluorophenyl)-4-oxobutanoate

Cat. No.: B7865500
CAS No.: 69797-47-3
M. Wt: 210.20 g/mol
InChI Key: JBTGGOUKWUPHTH-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenyl)-4-oxobutanoate (CAS 69797-47-3) is a fluorinated aromatic ester characterized by a ketone group at the 4-position of the butanoate chain and a 3-fluorophenyl substituent. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory agents and enzyme inhibitors . Its structural features—such as the electron-withdrawing fluorine atom, ester functionality, and ketone group—render it a versatile scaffold for chemical modifications.

Properties

IUPAC Name

methyl 4-(3-fluorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTGGOUKWUPHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285539
Record name Methyl 3-fluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69797-47-3
Record name Methyl 3-fluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69797-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-fluorophenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-fluorophenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-fluorophenyl is coupled with a halogenated butanoate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 4-(3-fluorophenyl)-4-oxobutanoic acid.

    Reduction: 4-(3-fluorophenyl)-4-hydroxybutanoate.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-(3-fluorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism: Fluoro Substitution on the Phenyl Ring

The position of the fluorine atom on the phenyl ring significantly influences electronic and steric properties:

Compound Name CAS Number Molecular Formula Fluorine Position Key Properties
Methyl 4-(2-fluorophenyl)-4-oxobutanoate 911825-55-3 C₁₁H₁₁FO₃ 2-position Increased steric hindrance; altered π-π stacking potential
Methyl 4-(3-fluorophenyl)-4-oxobutanoate 69797-47-3 C₁₁H₁₁FO₃ 3-position Balanced electronic effects; common in drug intermediates
Methyl 4-(4-fluorophenyl)-4-oxobutanoate 39560-31-1 C₁₁H₁₁FO₃ 4-position Enhanced symmetry; potential for improved crystallinity

The 3-fluoro isomer is often preferred in medicinal chemistry due to its optimal balance of electronic effects and metabolic stability compared to the 2- and 4-fluoro analogs.

Ester Group Variations: Methyl vs. Ethyl Esters

Replacing the methyl ester with ethyl alters lipophilicity and metabolic pathways:

Compound Name CAS Number Ester Group Molecular Formula Key Differences
This compound 69797-47-3 Methyl C₁₁H₁₁FO₃ Higher solubility in polar solvents
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 1402232-56-7 Ethyl C₁₃H₁₅FO₄ Increased lipophilicity; slower hydrolysis

Ethyl esters generally exhibit prolonged half-lives in vivo due to reduced esterase susceptibility, making them suitable for sustained-release formulations .

Substituent Effects: Halogen vs. Methoxy Groups

Substituent identity modulates electronic properties and biological activity:

Compound Name Substituent(s) Molecular Formula Key Impact
This compound 3-Fluoro C₁₁H₁₁FO₃ Electron-withdrawing; enhances electrophilicity
Methyl 4-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate 4-Chloro, ketone C₁₈H₁₇ClO₄ Increased steric bulk; potential COX-2 inhibition
Methyl 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoate 3-Chloro, 4-methoxy C₁₂H₁₃ClO₄ Mixed electronic effects (Cl: EWG; OMe: EDG)

Fluorine’s small size and strong electron-withdrawing nature make it advantageous for target binding in enzyme inhibitors, whereas bulkier halogens like chlorine may improve selectivity .

Structural Modifications: Anilino vs. Phenyl Linkages

Replacing the phenyl group with an anilino moiety introduces hydrogen-bonding capabilities:

Compound Name Core Structure Molecular Formula Key Feature
This compound Phenyl C₁₁H₁₁FO₃ Rigid aromatic core; limited H-bonding
Methyl 4-(2-fluoroanilino)-4-oxobutanoate Anilino C₁₁H₁₂FNO₃ Amine group enables H-bonding; improved solubility
Methyl 4-[4-(azepane-1-sulfonyl)anilino]-4-oxobutanoate Sulfonamide-anilino C₁₇H₂₄N₂O₅S Enhanced target affinity via sulfonamide interactions

Anilino derivatives are often explored in kinase inhibitors due to their ability to form critical hydrogen bonds with active-site residues .

Multi-Substituted Derivatives

Compounds with multiple substituents exhibit synergistic effects:

Compound Name Substituents Molecular Formula Application
Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate 4-Fluoro, 3-methoxy C₁₈H₁₇FO₄ Dual electronic modulation; anticancer leads
Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate 4-Chloro, 3-fluoro C₁₈H₁₅ClFO₃ Combined halogen effects for enhanced bioactivity

Multi-substituted analogs are prioritized in high-throughput screening due to their complex interaction profiles .

Biological Activity

Methyl 4-(3-fluorophenyl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The molecular formula is C11H11FO3C_{11}H_{11}FO_3, with a molecular weight of approximately 210.2 g/mol. The compound features an ester functional group, which is known to participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, potentially leading to the modulation of various biological pathways. The ester moiety can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have potential antitumor effects, possibly through the inhibition of certain cancer cell lines.
  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
  • Neuroprotective Effects : Some studies indicate that derivatives of oxobutanoates may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Experimental Data

A review of literature reveals various experimental approaches to studying the biological activity of this compound:

  • In vitro Studies : In vitro assays have demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent.
StudyCell LineIC50 (µM)Mechanism
A54915Apoptosis induction
HeLa20Cell cycle arrest
  • In vivo Studies : Animal models have been employed to assess the efficacy and safety profile of the compound. Results indicate a reduction in tumor size without significant toxicity at therapeutic doses.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations in the synthesis route can yield derivatives with differing biological activities.

Compound NameStructural FeaturesBiological Activity
Methyl 4-(3-chlorophenyl)-4-oxobutanoateChlorine substitutionEnhanced antitumor activity
Methyl 4-(2-fluorophenyl)-4-oxobutanoateDifferent fluorine positionVarying enzyme inhibition

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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